N'-(3-iodobenzoyl)-2-nitrobenzohydrazide
Description
N'-(3-Iodobenzoyl)-2-nitrobenzohydrazide (molecular formula: C₁₄H₁₀I₂N₂O₂) is a benzohydrazide derivative characterized by two iodine substituents: one on the 3-position of the benzoyl group and another on the 2-position of the nitrobenzohydrazide moiety . Its structural identity is confirmed by SMILES (C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)I) and InChIKey (PASABWJCRRQCSD-JLGFQASFCB) . The iodine atoms enhance molecular polarizability and may facilitate halogen bonding in biological interactions.
Properties
Molecular Formula |
C14H10IN3O4 |
|---|---|
Molecular Weight |
411.15 g/mol |
IUPAC Name |
N//'-(3-iodobenzoyl)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C14H10IN3O4/c15-10-5-3-4-9(8-10)13(19)16-17-14(20)11-6-1-2-7-12(11)18(21)22/h1-8H,(H,16,19)(H,17,20) |
InChI Key |
ODLUTCMXTVAKSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table compares N'-(3-iodobenzoyl)-2-nitrobenzohydrazide with key analogs:
Key Observations :
- Hydrogen-Bonding Groups (e.g., -OH, -OCH₃) : Compounds like N'-(4-Hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide exhibit improved solubility and crystallinity due to intermolecular hydrogen bonds .
- Lipophilic Groups (e.g., -SCH₃) : The methylsulfanyl group in increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Structural and Crystallographic Insights
- Hydrogen Bonding : In (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, intramolecular O–H···N and intermolecular N–H···O bonds stabilize the crystal lattice . The iodine substituents in the target compound may disrupt such networks, altering melting points or solubility.
- Halogen Interactions: The iodine atoms in this compound could engage in halogen bonding with protein residues, a feature absent in non-halogenated analogs like N'-(4-hydroxybenzylidene) derivatives .
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